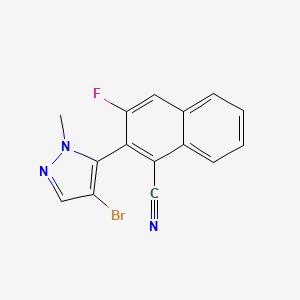
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a naphthalene ring substituted with a fluorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The naphthalene ring is then functionalized with a fluorine atom and a nitrile group. The final step involves coupling the pyrazole and naphthalene rings under specific reaction conditions, such as the use of a suitable solvent, catalyst, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine and nitrile groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile
- 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine
- 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpyridine
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C15H9BrFN3 |
|---|---|
Molecular Weight |
330.15 g/mol |
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)-3-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H9BrFN3/c1-20-15(12(16)8-19-20)14-11(7-18)10-5-3-2-4-9(10)6-13(14)17/h2-6,8H,1H3 |
InChI Key |
ACNYUZUVUIMWEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=C(C3=CC=CC=C3C=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


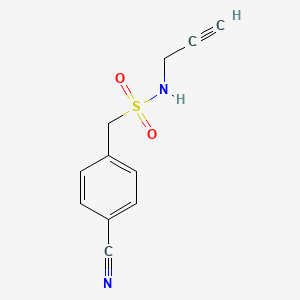
![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
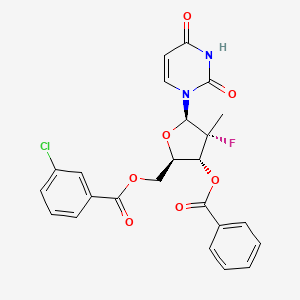
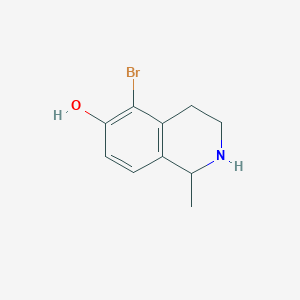
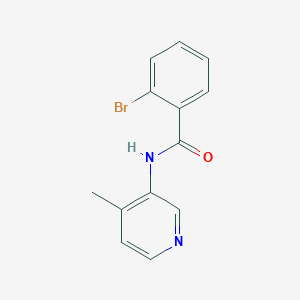
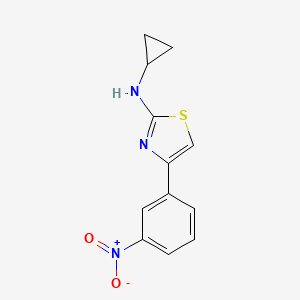

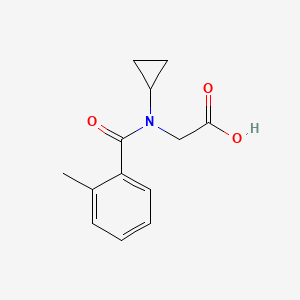

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
